molecular formula C21H18Cl2FN7O B13776715 3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide

3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide

Cat. No.: B13776715
M. Wt: 474.3 g/mol
InChI Key: RGSHQNDSPDQIRU-UHFFFAOYSA-N
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Description

5-[[4-[(3,4-Dichlorophenyl)amino]-5-fluoro-2-pyrimidinyl]amino]-N-methyl-2H-indazole-2-propanamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[(3,4-Dichlorophenyl)amino]-5-fluoro-2-pyrimidinyl]amino]-N-methyl-2H-indazole-2-propanamide typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[[4-[(3,4-Dichlorophenyl)amino]-5-fluoro-2-pyrimidinyl]amino]-N-methyl-2H-indazole-2-propanamide can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out depending on the functional groups present.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-[[4-[(3,4-Dichlorophenyl)amino]-5-fluoro-2-pyrimidinyl]amino]-N-methyl-2H-indazole-2-propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[4-[(3,4-Dichlorophenyl)amino]-5-fluoro-2-pyrimidinyl]amino]-N-methyl-2H-indazole-2-propanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as glycogen synthase kinase 3 (GSK-3), which plays a role in various cellular processes . The inhibition of GSK-3 can lead to the modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[[4-[(3,4-Dichlorophenyl)amino]-5-fluoro-2-pyrimidinyl]amino]-N-methyl-2H-indazole-2-propanamide apart is its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18Cl2FN7O

Molecular Weight

474.3 g/mol

IUPAC Name

3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide

InChI

InChI=1S/C21H18Cl2FN7O/c1-25-19(32)6-7-31-11-12-8-13(3-5-18(12)30-31)28-21-26-10-17(24)20(29-21)27-14-2-4-15(22)16(23)9-14/h2-5,8-11H,6-7H2,1H3,(H,25,32)(H2,26,27,28,29)

InChI Key

RGSHQNDSPDQIRU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCN1C=C2C=C(C=CC2=N1)NC3=NC=C(C(=N3)NC4=CC(=C(C=C4)Cl)Cl)F

Origin of Product

United States

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